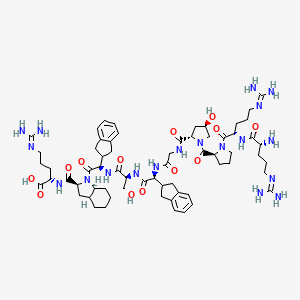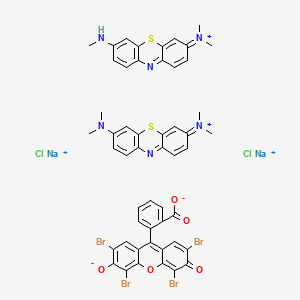![molecular formula C15H18N2O4 B6348334 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-29-3](/img/structure/B6348334.png)
4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The molecule also features a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as those containing a 6-azaspiro[4.5]decane skeleton, have been synthesized through various methods . For instance, the cis-diester was obtained from pyridine 2,6 dicarboxylic acid by esterification, followed by a Micheal addition to obtain the 6-azaspiro[4.5]decane skeleton .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristics of both the pyridine ring and the spirocyclic structure. Pyridine and pyrimidine, for example, are six-membered heterocycles with carbon and nitrogen in their rings .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For instance, the carboxylic acid group could undergo typical acid-base reactions, and the pyridine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .科学研究应用
4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for the synthesis of pyridine derivatives and as a starting material for the synthesis of other heterocyclic compounds. Additionally, this compound has been used in the synthesis of various polymers and as a catalyst for the polymerization of various monomers.
作用机制
The mechanism of action of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not well understood, however, it is believed to act as an intermediate in the reaction of pyridine-3-carbaldehyde with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. It is also believed to play a role in the formation of various polymers and catalyze the polymerization of various monomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet known. However, it is believed that this compound may have the potential to interact with certain enzymes, proteins, and other biological molecules and potentially affect their activity and/or function.
实验室实验的优点和局限性
The advantages of using 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments include its low cost and availability, its stability under normal conditions, and its solubility in water. However, due to its lack of biological activity and the lack of knowledge regarding its mechanism of action, this compound may not be suitable for use in certain experiments that require a more active compound.
未来方向
The future directions for the research of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include further studies on its mechanism of action and biochemical and physiological effects, as well as the development of more efficient and cost-effective synthesis methods. Additionally, further research may be conducted to determine the potential applications of this compound in the synthesis of other heterocyclic compounds and polymers. Additionally, further research may be conducted to determine the potential of this compound as a catalyst for the polymerization of various monomers. Finally, further research may be conducted to develop more efficient and cost-effective methods for the synthesis of this compound.
合成方法
The synthesis of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been reported in several studies and involves the reaction of pyridine-3-carbaldehyde with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and results in the formation of this compound.
属性
IUPAC Name |
4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(11-5-4-8-16-9-11)17-12(14(19)20)10-21-15(17)6-2-1-3-7-15/h4-5,8-9,12H,1-3,6-7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVUHARVJXPUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)
![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)
![4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348278.png)
![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348287.png)
![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)
![4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348296.png)
![4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348299.png)

![4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348303.png)

![4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348315.png)
![4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348323.png)
![4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348335.png)
![4-(Pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348347.png)